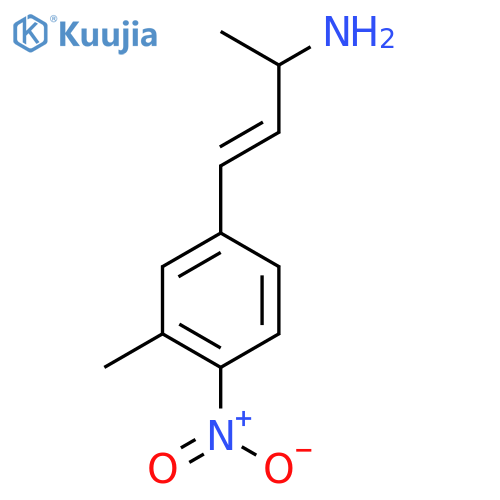

Cas no 2229660-91-5 (4-(3-methyl-4-nitrophenyl)but-3-en-2-amine)

2229660-91-5 structure

商品名:4-(3-methyl-4-nitrophenyl)but-3-en-2-amine

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine

- 2229660-91-5

- EN300-1822684

-

- インチ: 1S/C11H14N2O2/c1-8-7-10(4-3-9(2)12)5-6-11(8)13(14)15/h3-7,9H,12H2,1-2H3/b4-3+

- InChIKey: XBPDRWUVBMLZFW-ONEGZZNKSA-N

- ほほえんだ: [O-][N+](C1C=CC(/C=C/C(C)N)=CC=1C)=O

計算された属性

- せいみつぶんしりょう: 206.105527694g/mol

- どういたいしつりょう: 206.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 71.8Ų

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822684-0.5g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-1.0g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 1g |

$1256.0 | 2023-06-01 | ||

| Enamine | EN300-1822684-0.1g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-0.25g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-2.5g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-0.05g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-5g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-1g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-10g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1822684-5.0g |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine |

2229660-91-5 | 5g |

$3645.0 | 2023-06-01 |

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2229660-91-5 (4-(3-methyl-4-nitrophenyl)but-3-en-2-amine) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量